3H-Phenothiazin-3-one, 2-(ethylphenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Phenothiazin-3-one, 2-(ethylphenylamino)- is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including treatment of allergic conditions, asthma, cardiovascular disorders, and inhibition of mammalian leukotriene biosynthesis . Additionally, they exhibit antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, anticancer, and lipoxygenase inhibitory activities .
Preparation Methods
The synthesis of 3H-Phenothiazin-3-one, 2-(ethylphenylamino)- typically involves a multi-step process starting from hydroquinone. One common synthetic route includes the following steps :
Oxidation of Hydroquinone: Hydroquinone is oxidized using hydrogen peroxide in an alkaline solution to produce 2,5-dihydroxy-1,4-benzoquinone.
Protection of Hydroxyl Groups: The hydroxyl groups are protected by reacting with methanol under acidic conditions to yield 2,5-dimethoxy-1,4-benzoquinone.
Bromination: The protected benzoquinone is then brominated to form 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone.
Condensation Reaction: Finally, the dibromo compound is refluxed with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate to produce 3H-Phenothiazin-3-one derivatives.
Chemical Reactions Analysis
3H-Phenothiazin-3-one, 2-(ethylphenylamino)- undergoes various chemical reactions, including:
Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Substitution: The compound can participate in substitution reactions, particularly involving the amino and phenyl groups.
Condensation: It can undergo condensation reactions with various reagents to form different derivatives.
Scientific Research Applications
3H-Phenothiazin-3-one, 2-(ethylphenylamino)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-Phenothiazin-3-one, 2-(ethylphenylamino)- involves its interaction with molecular targets and pathways in biological systems. For instance, as a photocatalyst, it facilitates the oxidation of sulfides to sulfoxides by generating reactive oxygen species under light irradiation . In medicinal applications, it inhibits leukotriene biosynthesis, thereby reducing inflammation and allergic responses .
Comparison with Similar Compounds
3H-Phenothiazin-3-one, 2-(ethylphenylamino)- can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Used as an antipsychotic medication.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic medication.
What sets 3H-Phenothiazin-3-one, 2-(ethylphenylamino)- apart is its unique combination of therapeutic and catalytic properties, making it versatile in both medicinal and industrial applications .
Properties
CAS No. |
55847-65-9 |
---|---|
Molecular Formula |
C20H16N2OS |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(N-ethylanilino)phenothiazin-3-one |
InChI |
InChI=1S/C20H16N2OS/c1-2-22(14-8-4-3-5-9-14)17-12-16-20(13-18(17)23)24-19-11-7-6-10-15(19)21-16/h3-13H,2H2,1H3 |
InChI Key |
IAWIBQOVQYMJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC3=NC4=CC=CC=C4SC3=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.